Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate

anti‑inflammatory COX inhibition structure‑activity relationship

Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS 1706443-23-3, MW 332.15) is a 2,5-disubstituted benzo[d]oxazole derivative in which a meta‑bromophenyl group is attached at the 2‑position and a methyl ester occupies the 5‑position of the benzoxazole core. It is one member of a systematically studied series of 2‑(halophenyl)benzoxazole‑5‑carboxylic acid methyl esters that have been explicitly evaluated for anti‑inflammatory and cytotoxic activity.

Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
Cat. No. B11786141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate
Molecular FormulaC15H10BrNO3
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrNO3/c1-19-15(18)10-5-6-13-12(8-10)17-14(20-13)9-3-2-4-11(16)7-9/h2-8H,1H3
InChIKeyJJHARFCVCDUCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate: Core Identity and Structural Baseline for Benzo[d]oxazole Procurement


Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS 1706443-23-3, MW 332.15) is a 2,5-disubstituted benzo[d]oxazole derivative in which a meta‑bromophenyl group is attached at the 2‑position and a methyl ester occupies the 5‑position of the benzoxazole core. It is one member of a systematically studied series of 2‑(halophenyl)benzoxazole‑5‑carboxylic acid methyl esters that have been explicitly evaluated for anti‑inflammatory and cytotoxic activity [1]. The compound is commercially available at purities of 95–97 % from multiple suppliers, supporting its routine procurement for medicinal‑chemistry campaigns and structure‑activity‑relationship (SAR) exploration .

Why Generic Benzo[d]oxazole Substitution Fails: The Critical Role of the 3‑Bromophenyl Substituent in Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate


Within the 2‑(halophenyl)benzoxazole‑5‑carboxylate series, the identity of the halogen and its ring‑position profoundly modulate both the magnitude and the type of biological activity. The same underlying scaffold bearing a para‑chlorophenyl group yields a potent cytotoxic agent (IC50 1.54 µM vs. 22Rv1), whereas the meta‑chlorophenyl congener delivers anti‑inflammatory activity equivalent to ibuprofen [1]. Simply purchasing a 5‑carboxyl‑ester benzoxazole without the meta‑bromo substituent—or with a different halogen—would forfeit the unique activity profile that the 3‑bromophenyl group confers, because halogen identity and regiochemistry are the primary drivers of target engagement in this scaffold class [1].

Quantitative Differentiation Evidence for Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate vs. Closest Halogen‑Regioisomer Analogs


Anti‑Inflammatory Activity of the Methyl Ester Series: Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate Directly Compared with Methyl Esters of 3‑Chloro, 3‑Fluoro, 4‑Chloro, and 4‑Bromo Analogs

In a systematic head‑to‑head study, Thakral et al. synthesised the complete matrix of 2‑(halophenyl)benzoxazole‑5‑carboxylic acids AND their methyl esters (ortho, meta, para for Cl, Br, F) and screened all compounds in a single anti‑inflammatory assay [1]. The methyl ester of 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate was directly compared with its 3‑chlorophenyl, 3‑fluorophenyl, 4‑chlorophenyl, and 4‑bromophenyl methyl‑ester counterparts. Quantitative inhibition data place the 3‑bromo methyl ester in a unique activity band distinct from both the meta‑chloro acid (which matches ibuprofen) and the para‑chloro acid (which outperforms doxorubicin in cytotoxicity). This cross‑comparability within a single study eliminates inter‑lab variability and provides procurement‑actionable differentiation [1].

anti‑inflammatory COX inhibition structure‑activity relationship

Cytotoxic Screening of the Methyl Ester Library: Positioning Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate Against the 4‑Chlorophenyl Methyl Ester (IC50 1.54 µM vs. 22Rv1)

The same study screened all methyl esters for cytotoxicity against 22Rv1 human prostate carcinoma cells [1]. The 4‑chlorophenyl methyl ester exhibited an IC50 of 1.54 µM, outperforming doxorubicin (IC50 2.32 µM) with a selectivity index of 57.74. Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate was tested in the identical assay, and its IC50 can be directly read against these benchmarks. This side‑by‑side measurement allows users to determine whether the 3‑bromo substitution yields a comparable potency advantage or, alternatively, a more favourable selectivity window relative to the 4‑chloro lead [1].

cytotoxicity anticancer prostate carcinoma

Halogen‑Versus‑Regioisomer SAR: Why the Meta‑Bromo Substituent Delivers a Unique Docking Profile Compared to Meta‑Chloro and Para‑Bromo Analogs

Molecular docking studies within the same work demonstrate that 2‑(halophenyl)benzoxazole‑5‑carboxylic acids engage COX‑2 and aldo‑keto reductase IC3 through halogen‑dependent binding interactions [1]. The meta‑bromo substituent presents a different steric bulk and polarisation profile compared to meta‑chloro (smaller van der Waals radius, lower polarisability) and para‑bromo (different vector orientation). These differences translate into distinct docking scores and binding poses that rationalise the divergent biological activities observed across the series. Consequently, the 3‑bromo derivative cannot be considered interchangeable with its 3‑chloro or 4‑bromo analogs, even though they share a common core [1].

molecular docking COX‑2 halogen bonding

Methyl Ester as a Strategic Prodrug/Carboxylic‑Acid Bioisostere: Comparative Advantage Over the Free Carboxylic Acid in Cell‑Based Assays

Thakral et al. evaluated both the free carboxylic acids and the methyl esters of every halogen‑regioisomer in parallel [1]. The methyl esters generally exhibit enhanced cell‑membrane permeability owing to the absence of the ionisable carboxylate group (predicted increased logP and reduced polar surface area), making them preferable for cell‑based phenotypic screens. For Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate specifically, the methyl ester form allows direct comparison with the corresponding 3‑bromophenyl carboxylic acid, revealing the ester‑to‑acid potency shift that is critical for hit‑to‑lead progression. This dual‑form dataset is unique to this series [1].

methyl ester prodrug cell permeability

Highest‑Impact Application Scenarios for Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate Based on Comparative Evidence


Systematic Halogen‑SAR Exploration of the Benzoxazole‑5‑Carboxylate Scaffold for Anti‑Inflammatory Lead Discovery

When a medicinal‑chemistry team is building a complete halogen‑regioisomer matrix to map COX‑inhibitory or anti‑inflammatory SAR, Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate fills the essential meta‑bromo cell of the matrix. Procurement of this specific compound, rather than relying on the 3‑chloro or 4‑bromo surrogates, enables direct comparison with the published dataset of Thakral et al. [1], ensuring that the team’s internal data can be benchmarked against the only comprehensive side‑by‑side study available for this scaffold.

Probing Halogen‑Dependent Cytotoxicity Selectivity in Prostate Carcinoma Models

For groups investigating selective cytotoxicity in prostate cancer (22Rv1), the 3‑bromo methyl ester serves as a critical comparator to the 4‑chloro lead (IC50 1.54 µM, selectivity index 57.74) [1]. Acquiring the 3‑bromo analog allows direct assessment of whether the meta‑bromo orientation improves the therapeutic window, a question that cannot be answered with the 4‑chloro compound alone.

Ester‑Prodrug Strategy in Cell‑Based Phenotypic Screens Requiring Enhanced Membrane Permeability

In cell‑based assays where the free carboxylic acid form suffers from limited permeability, the methyl ester of 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate is the appropriate procurement choice. The parallel ester‑vs‑acid data from Thakral et al. [1] provide direct evidence of the potency shift, allowing researchers to rationally select the ester form for primary screening and the acid form for target‑engagement studies.

Computational Chemistry Validation: Docking and Free‑Energy Perturbation Studies on COX‑2 and AKR1C3

The availability of both experimental activity data and molecular‑docking results for the entire halogen‑regioisomer series [1] makes Methyl 2‑(3‑bromophenyl)benzo[d]oxazole‑5‑carboxylate an ideal test case for validating computational predictions (docking scores, MM‑GBSA, FEP) against measured IC50 values. Procuring the compound allows computational chemists to close the prediction‑experiment loop on a well‑characterised SAR dataset.

Quote Request

Request a Quote for Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.